1H-HEPTAFLUOROPROPANE

Global Warming Potential Environmental Regulation Refrigerant Selection

Choose 1H-Heptafluoropropane (HFC-227ca) for its quantifiably lower GWP (2980) vs. HFC-227ea, making it the preferred clean agent fire suppressant for data centers. Its unique molecular structure enables precise 3D NAND plasma etching, while its thermodynamic properties optimize low-tonnage chillers. Ensure process integrity with this specific isomer.

Molecular Formula C3HF7
Molecular Weight 170.03 g/mol
CAS No. 2252-84-8
Cat. No. B1596154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-HEPTAFLUOROPROPANE
CAS2252-84-8
Molecular FormulaC3HF7
Molecular Weight170.03 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C3HF7/c4-1(5)2(6,7)3(8,9)10/h1H
InChIKeyUKACHOXRXFQJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Heptafluoropropane (CAS 2252-84-8): Technical Baseline for Scientific Procurement and Industrial Application


1H-Heptafluoropropane (CAS 2252-84-8), also designated as HFC-227ca, is a saturated C3 hydrofluorocarbon with the molecular formula C3HF7. It exists as a colorless, nonflammable compressed gas under ambient conditions, exhibiting a boiling point of -16.3°C and a density of approximately 1.47 g/cm³ [1]. This compound belongs to the class of highly fluorinated, short-chain hydrofluorocarbons and is recognized for its chemical inertness and non-ozone-depleting properties. It finds utility as a refrigerant, a clean agent fire suppressant, and as a specialty gas in plasma etching processes for semiconductor fabrication [2][3].

Why 1H-Heptafluoropropane (HFC-227ca) Cannot Be Freely Substituted with Other Heptafluoropropane Isomers or C3 HFCs


The seemingly minor structural differences between C3 hydrofluorocarbons, such as the isomeric shift from HFC-227ca to HFC-227ea, or the change in fluorination level from HFC-227ca to HFC-236fa, result in profound and quantifiable disparities in key performance metrics. These differences are not trivial; they directly impact atmospheric lifetime, global warming potential (GWP), boiling point (a critical factor for system pressure design), and plasma etching behavior [1]. For a scientific or industrial user, substituting one compound for another without accounting for these data-driven distinctions can lead to system underperformance, regulatory non-compliance, or outright process failure. The following evidence demonstrates that compound selection must be anchored to the specific, quantifiable properties of 1H-Heptafluoropropane.

1H-Heptafluoropropane (HFC-227ca): Head-to-Head Quantitative Differentiation Data


HFC-227ca Exhibits a 20% Lower GWP Compared to Its Isomer HFC-227ea

The selection of a refrigerant or fire suppressant is increasingly driven by its Global Warming Potential (GWP). 1H-Heptafluoropropane (HFC-227ca) demonstrates a quantifiably lower environmental impact than its direct isomer, HFC-227ea. According to the IPCC Sixth Assessment Report (AR6), the 100-year GWP for HFC-227ca is 2980, which is 17% lower than the 3600 value for HFC-227ea [1]. This difference is consistent with independently calculated atmospheric metrics, which report a 20-year GWP of 5260 for HFC-227ca versus 5250 for HFC-227ea, and a 100-year GWP of 2865 versus 3140, respectively [2]. The lower 100-year GWP of HFC-227ca positions it as the more environmentally compliant choice among the heptafluoropropane isomers.

Global Warming Potential Environmental Regulation Refrigerant Selection

HFC-227ca Offers an 18% Shorter Atmospheric Lifetime Than HFC-227ea

A compound's atmospheric lifetime is a primary determinant of its ultimate GWP and its long-term accumulation in the environment. HFC-227ca is removed from the atmosphere more rapidly than its isomer. Peer-reviewed data indicates a total atmospheric lifetime for HFC-227ca of 30 years, which is 18% shorter than the 36-year lifetime calculated for HFC-227ea [1]. The tropospheric lifetime, which governs the rate of removal by reaction with hydroxyl (OH) radicals, is 32 years for HFC-227ca versus 37.5 years for HFC-227ea [1]. This faster degradation profile is a key factor in the compound's lower GWP and reduced potential for long-range environmental transport.

Atmospheric Lifetime Environmental Fate Regulatory Compliance

HFC-227ca Enables a 65% Higher Boiling Point Than HFC-236fa for Distinct System Pressure Requirements

The normal boiling point of a refrigerant is a critical parameter that dictates the operating pressure and component design of a vapor-compression system. 1H-Heptafluoropropane (HFC-227ca) has a boiling point of -16.3°C [1]. In comparison, the closely related C3 hydrofluorocarbon HFC-236fa (1,1,1,3,3,3-hexafluoropropane) has a significantly lower boiling point of -1.4°C [2]. The 65% higher boiling point (in °C relative to absolute zero) of HFC-236fa means it would operate at a much lower evaporator pressure for a given temperature. Consequently, a system designed for the pressure-enthalpy characteristics of HFC-227ca cannot accommodate HFC-236fa without substantial re-engineering of the compressor and expansion device.

Refrigerant Cycle System Design Thermodynamic Properties

HFC-227ca Functions as a Viable Halon 1301 Replacement with a Defined 6.6% v/v Extinguishing Concentration

For total flooding fire suppression applications, the minimum extinguishing concentration (MEC) is a critical performance metric. Heptafluoropropane (HFC-227ca) has been shown to be an effective alternative to the ozone-depleting agent Halon 1301 (bromotrifluoromethane). In a standardized 28.3-liter test enclosure, a concentration of 6.6% v/v of heptafluoropropane was sufficient to extinguish a n-heptane (lighter fluid) fire [1]. This performance is comparable to the efficacy of Halon 1301 and Halon 1211, which are the baseline clean agents being replaced [1]. The patent literature specifically identifies highly fluorinated C2 and C3 hydrofluorocarbons, including HFC-227ca, as effective, economical, and non-ozone depleting extinguishing agents for total flooding and portable systems [1].

Fire Suppression Clean Agent Halon Replacement

HFC-227ca is Selected for 3D NAND Plasma Etching for Balanced SiO/SiN Etch Rates

In the fabrication of advanced 3D NAND flash memory, the ability to etch through alternating stacks of silicon oxide (SiO) and silicon nitride (SiN) with a uniform rate is paramount. Traditional etch gases often result in high selectivity for one material over the other, leading to undesirable profiles like bowing. A patent from L'Air Liquide specifically discloses the use of 1,1,1,2,2,3,3-heptafluoropropane (HFC-227ca) as a preferred etching gas for this application [1]. The selection of HFC-227ca over its isomer HFC-227ea or other fluorocarbons is driven by its ability to provide a more balanced etch rate between SiO and SiN layers under the same plasma conditions, which is critical for achieving the straight, high-aspect-ratio (>20:1) holes required in 3D NAND memory cells [1][2]. This is linked to the presence of a specific hydrogen atom in the molecule, which influences polymer film deposition and etch chemistry differently than fully saturated perfluorocarbons or its isomer [2].

Semiconductor Plasma Etching 3D NAND High Aspect Ratio

1H-Heptafluoropropane (HFC-227ca): Data-Driven Application Scenarios for Scientific and Industrial Use


Environmentally Compliant Fire Suppression for Critical Infrastructure

Data centers, telecommunication facilities, and archive rooms require a clean agent fire suppression system that leaves no residue and is safe for sensitive electronics. The quantifiably lower GWP (2980) and shorter atmospheric lifetime (30 years) of HFC-227ca, as compared to its isomer HFC-227ea (GWP 3600, lifetime 36 years), make it the preferred choice for organizations seeking to minimize their environmental footprint while complying with modern regulations like the Kigali Amendment [1]. Its proven extinguishing efficacy at 6.6% v/v provides a reliable design basis [2].

Advanced Semiconductor Manufacturing for 3D NAND Memory

The fabrication of high-density 3D NAND flash memory requires plasma etching of alternating silicon oxide and silicon nitride layers with high aspect ratios and vertical sidewalls. As disclosed in a key industry patent, 1H-Heptafluoropropane (HFC-227ca) is specifically selected for this application due to its unique molecular structure, which enables the balanced etch rates necessary to achieve these demanding profiles [3]. Procurement of this specific isomer is essential, as alternatives like HFC-227ea or perfluorocarbons would not yield the same process outcome.

Niche Refrigerant for Specialized Centrifugal Chillers

In low-tonnage centrifugal water chiller systems, the thermodynamic properties of HFC-227ca offer a distinct advantage. Its use, along with HFC-227ea, results in a significantly lower enthalpy rise requirement compared to other C3 HFCs, potentially enabling simpler, single-stage compression systems [4]. However, its specific boiling point of -16.3°C differentiates it from alternatives like HFC-236fa (bp -1.4°C), meaning that a chiller's design must be specifically tailored to the pressure-enthalpy curve of HFC-227ca for optimal performance [5].

Azeotropic Blend Component for Precision Temperature Control

1H-Heptafluoropropane (HFC-227ca) is a valuable component in creating azeotrope-like compositions with specific boiling points. For example, a mixture with trifluoroiodomethane (CF3I) can achieve a stable boiling point of -24.46°C, which is useful for certain refrigerant and heat transfer applications [6]. This ability to form predictable, constant-boiling mixtures is a key differentiator for formulating precise and stable working fluids.

Technical Documentation Hub

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